N-(2,3-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative featuring a pyridin-2-yl substituent at the 5-position and a 1H-pyrrol-1-yl group at the 4-position of the triazole ring. The sulfanyl (-S-) linker connects the triazole core to the N-(2,3-dimethylphenyl)acetamide moiety.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-15-8-7-10-17(16(15)2)23-19(28)14-29-21-25-24-20(18-9-3-4-11-22-18)27(21)26-12-5-6-13-26/h3-13H,14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVTYVMWGOSPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity through various studies, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structure
The compound has the following chemical structure:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 357.4 g/mol |
| XLogP3-AA | 4.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 5 |
In Vitro Studies
Recent studies have reported on the compound's activity against various cancer cell lines. Notably:
- Inhibition of Cancer Cell Proliferation : The compound demonstrated significant inhibitory effects on the proliferation of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. The concentrations required to inhibit 50% of growth (GI50) were approximately 0.3 µM and 1.2 µM respectively, as measured by thymidine uptake assays .
- Mechanism of Action : The compound appears to inhibit the MEK1/2 kinases pathway, which is crucial in the MAPK signaling cascade often activated in various cancers. This inhibition leads to downregulation of phospho-ERK1/2 and its downstream effectors such as p-p70S6K, indicating a potential mechanism for its anti-cancer effects .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar triazole-based compounds have shown that modifications at specific positions can significantly impact biological activity. For instance:
- Position 2 Substituents : Variations in substituents at the 2-position of the benzopyranone and pyrimidine rings have been correlated with enhanced inhibitory potency against target kinases .
Case Studies
- Acute Myeloid Leukemia : A study involving the administration of this compound in murine models showed promising results in reducing tumor size and improving survival rates when combined with standard chemotherapy agents .
- Dopamine Receptor Activity : Although primarily focused on cancer, preliminary findings suggest that related compounds exhibit selective agonist activity at D3 dopamine receptors, which could indicate broader therapeutic implications beyond oncology .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Substituents: The pyridine (target compound) and thienopyridine (analog ) groups enhance π-π stacking interactions with aromatic enzyme pockets, whereas furan (analog ) offers reduced steric bulk.
- Pyrrole vs. Oxolane : The 1H-pyrrol-1-yl group (target) introduces planar rigidity, contrasting with the flexible oxolane (tetrahydrofuran) in the analog , which may influence binding kinetics.
Physicochemical and Pharmacological Properties
Key Findings :
- Solubility Trends: The thienopyridine-oxolane analog’s lower solubility correlates with its bulkier substituents, while the furan analog’s simplicity enhances hydrophilicity .
- Bioactivity: The target compound’s pyridine-pyrrole motif may balance COX-2 affinity and solubility better than the thienopyridine analog, which shows higher potency (IC₅₀ = 0.45 µM) but poor solubility .
Mechanistic Insights
- NMR Analysis : Comparative NMR studies (as in ) reveal that substituents at the triazole 4- and 5-positions significantly alter chemical shifts in regions A (positions 39–44) and B (29–36), suggesting localized electronic effects. For instance, the pyrrole group in the target compound likely deshields adjacent protons, affecting binding to hydrophobic enzyme pockets .
- Anti-Inflammatory Action: The thienopyridine analog’s high COX-2 affinity is attributed to its sulfur-containing heterocycle, which mimics arachidonic acid’s carboxylate group . The target compound’s pyrrole may instead engage in hydrogen bonding with catalytic residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
